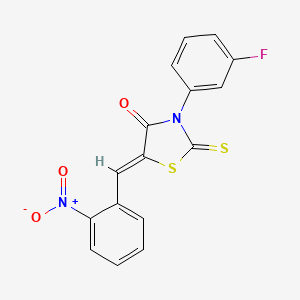![molecular formula C18H15BrN4O B11693346 N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2-ブロモフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、その独特の構造と様々な科学分野における潜在的な用途で知られる化学化合物です。この化合物は、ブロモフェニル基、メチルフェニル基、およびピラゾール環の存在が特徴であり、これらがその独特の化学的性質に寄与しています。
準備方法
合成経路と反応条件
N'-[(E)-(2-ブロモフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、2-ブロモベンズアルデヒドと3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの縮合反応を含む。この反応は、通常、エタノールまたはメタノールなどの適切な溶媒の存在下、および酢酸などの触媒の存在下、還流条件下で行われます。 反応混合物は冷却され、生成物は濾過によって単離され、再結晶によって精製されます .
工業的生産方法
この化合物の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることを含むでしょう。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを向上させるために、連続フロー反応器を使用することも含まれます。
化学反応の分析
反応の種類
N'-[(E)-(2-ブロモフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、対応する酸化生成物に変換することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を生成することができます。
置換: ブロモフェニル基は求核置換反応に関与することができ、ここで臭素原子は、アミンやチオールなどの他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは触媒の存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: さらに酸素含有官能基を有する酸化誘導体。
還元: 構造に水素原子が付加された還元誘導体。
置換: 臭素原子が求核剤によって置換された置換生成物。
科学研究の応用
N'-[(E)-(2-ブロモフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、次のようないくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成における構成要素として、および様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について調査されています。
医学: 薬物開発や医薬品化学など、潜在的な治療的応用について探求されています。
科学的研究の応用
N’-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
作用機序
N'-[(E)-(2-ブロモフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。 例えば、重要な代謝経路を阻害することによって微生物の増殖を阻害したり、特定のシグナル伝達経路を標的とすることによって癌細胞のアポトーシスを誘導したりする可能性があります .
類似化合物の比較
類似化合物
- N'-[(E)-(2-メチルフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジド
- N'-[(E)-(2-クロロフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジド
- N'-[(E)-(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジド
独自性
N'-[(E)-(2-ブロモフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、その類似体と比較して、独特の化学反応性と生物活性を付与するブロモフェニル基の存在によって特徴付けられています。 臭素原子は、ハロゲン結合などの特定の相互作用に関与することができ、化合物の全体的な特性と用途に影響を与える可能性があります .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2-methylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications .
特性
分子式 |
C18H15BrN4O |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
N-[(E)-(2-bromophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O/c1-12-6-8-13(9-7-12)16-10-17(22-21-16)18(24)23-20-11-14-4-2-3-5-15(14)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChIキー |
OOAKBWFTHOIYSX-RGVLZGJSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Br |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
